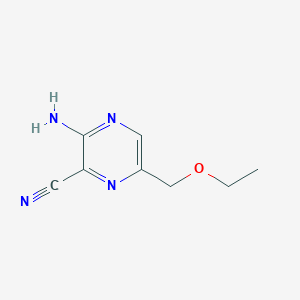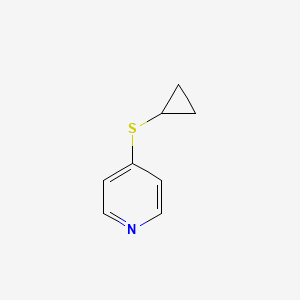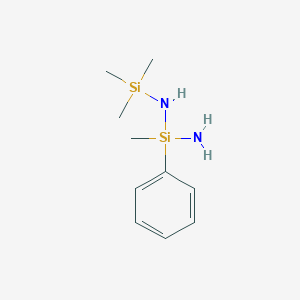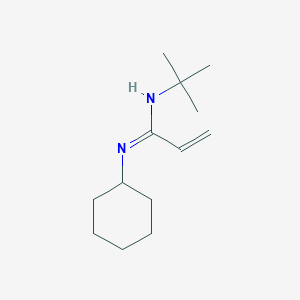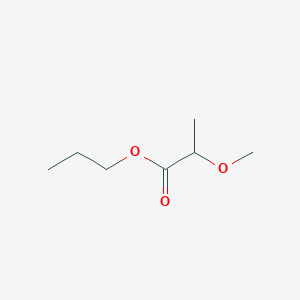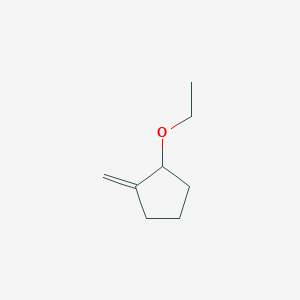
lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide is a chemical compound with the molecular formula C10H12ClLiO2 It is a lithium salt derivative of a substituted benzene ring, featuring both chloroethyl and dimethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide typically involves the reaction of 4-(2-chloroethyl)-1,2-dimethoxybenzene with a lithium reagent. One common method is the lithiation of the benzene derivative using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted benzene derivatives.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its ability to modify biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The dimethoxy groups may enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
Lithium;4-(2-chloroethyl)phenyl-: Similar in structure but lacks the dimethoxy groups, which may affect its reactivity and solubility.
Bendamustine Hydrochloride: Contains a chloroethyl group and is used as an alkylating agent in cancer therapy.
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets .
Properties
CAS No. |
110905-09-4 |
|---|---|
Molecular Formula |
C10H12ClLiO2 |
Molecular Weight |
206.6 g/mol |
IUPAC Name |
lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide |
InChI |
InChI=1S/C10H12ClO2.Li/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h4,7H,5-6H2,1-2H3;/q-1;+1 |
InChI Key |
JZLGTUQOQMADDN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=C(C=C([C-]=C1)CCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
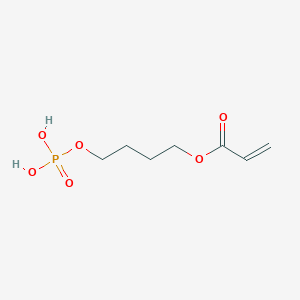

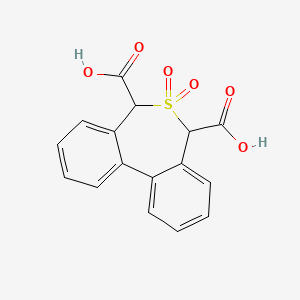

![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)
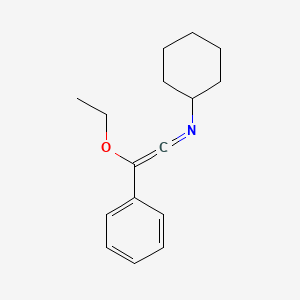
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
